4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a unique chemical compound with an empirical formula of C8H8N2O . It has a molecular weight of 148.16 . The compound is provided in solid form .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole moiety fused to a pyridine nucleus . The compound’s SMILES string is COc1cncc2[nH]ccc12 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.Scientific Research Applications
1. Applications in Kinase Inhibition Studies
4-Methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives have been extensively studied for their role as kinase inhibitors. The docking and quantitative structure–activity relationship studies of related compounds reveal their potential in inhibiting c-Met kinase, a receptor tyrosine kinase implicated in various cancers. These studies focus on understanding the molecular orientations and active conformations of these inhibitors, using methods like Comparative Molecular Similarity Analysis and Multiple Linear Regression (Caballero et al., 2011).
2. Role in Chemical Degradation and Stability Analysis
Research on the degradation kinetics of similar compounds in aqueous solutions under varying pH and temperature conditions provides valuable insights. These studies help in understanding the stability and degradation behavior of this compound, which is crucial for its application in various fields (Muszalska et al., 2005).
3. Investigating Fluorescent Properties
Investigations into the electronic nature of pyrrolo[3,4-c]pyridine derivatives, such as 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione, highlight their potential in fluorescent applications. These studies utilize techniques like steady-state and time-resolved femtosecond transient absorption spectroscopy to explore their photophysical and photochemical parameters (Bashmakova et al., 2021).
4. Synthesis of Fused Heterocycles
This compound derivatives have been used as synthons in the synthesis of various fused heterocycles. These compounds are significant due to their potential applications in medicinal chemistry and drug discovery (El-Nabi, 2004).
5. Exploration in Medicinal Chemistry
The derivatives of pyrrolo[3,4-c]pyridine have been the subject of numerous studies for their broad spectrum of pharmacological properties. They have been investigated for their potential in treating diseases related to the nervous andimmune systems, and also for their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This makes them a focus of ongoing research in the development of new compounds containing this scaffold (Wójcicka & Redzicka, 2021).
6. Development of Novel Synthetic Methods
Research has also been conducted on developing new synthetic methods for pyrrolo[3,4-c]pyridine derivatives. For instance, studies on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates provide insights into creating these compounds through novel pathways. This contributes to the versatility and applicability of these derivatives in various scientific fields (Nedolya et al., 2015).
7. Investigations into Antiinflammatory and Analgesic Activities
The antiinflammatory and analgesic activities of certain pyrrolo[3,4-c]pyridine derivatives have been explored. These studies include synthesis, characterization, and quantitative structure-activity relationship analyses to understand their efficacy and potential applications in treating pain and inflammation (Muchowski et al., 1985).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFR signaling pathway by this compound affects several downstream pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2 and cyclin-A2, which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active sites of these enzymes, potentially inhibiting their activity and affecting cell cycle progression.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, this compound affects the migration and invasion of these cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with cyclin-dependent kinase 2 and cyclin-A2 involves binding to their active sites, which inhibits their activity and disrupts cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to stimulate glucose uptake into muscle and fat cells, enhancing insulin sensitivity . At higher doses, it can exhibit toxic or adverse effects, such as sedation rather than antinociceptive properties . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s ability to stimulate glucose uptake into muscle and fat cells suggests its involvement in glucose metabolism . Additionally, its interactions with cyclin-dependent kinase 2 and cyclin-A2 indicate its role in cell cycle regulation and associated metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization and accumulation in target cells . Understanding these transport mechanisms can provide insights into the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects, making it an important aspect of its biochemical analysis.
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-5-9-4-7-6(8)2-3-10-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSOLUKSUHRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625936 | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-40-2 | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357263-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 357263-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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